1-Chloro-6-fluorodibenzo[b,d]furan
Description
1-Chloro-6-fluorodibenzo[b,d]furan (C₁₂H₆ClFO) is a halogenated dibenzofuran derivative characterized by a central furan ring fused to two benzene rings, with chlorine and fluorine substituents at the 1- and 6-positions, respectively.
The chlorine atom at position 1 contributes steric bulk and moderate electronegativity, while fluorine at position 6 enhances electron-withdrawing effects, influencing the molecule’s aromaticity and dipole moment. These features make it a versatile intermediate in Suzuki coupling and other cross-coupling reactions.
Properties
Molecular Formula |
C12H6ClFO |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
1-chloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
InChI Key |
KFFJESFQFFREHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the direct chlorination and fluorination of dibenzofuran using appropriate halogenating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 1-Chloro-6-fluorodibenzo[b,d]furan may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups like hydroxyl, amino, or alkyl groups attached to the aromatic ring .
Scientific Research Applications
1-Chloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Type and Position : Fluorine’s electronegativity (C6) increases electron deficiency in the aromatic system compared to bromine or chlorine, favoring electrophilic substitution at adjacent positions.
- Steric Effects : Chlorine at position 1 creates steric hindrance, limiting access to the furan oxygen in reactions like alkylation.
- Biological Activity : Fluorinated derivatives often exhibit enhanced metabolic stability compared to chlorinated or brominated analogs, making them preferable in drug design.
Substitution Reactions
- Nucleophilic Aromatic Substitution : The fluorine atom at position 6 activates the ring for nucleophilic attack, whereas chlorine at position 1 deactivates it. This contrasts with 4-Bromo-6-chlorodibenzo[b,d]furan , where bromine’s lower electronegativity reduces activation.
- Cross-Coupling : 1-Chloro-6-fluorodibenzo[b,d]furan participates more readily in palladium-catalyzed couplings than 8-Bromo-1-fluorodibenzo[b,d]furan , as bromine at C8 sterically hinders catalyst access.
Thermal Stability
- Fluorine’s strong C-F bond grants higher thermal stability (decomposition >250°C) compared to 1-Chloro-4-phenyldibenzo[b,d]furan (decomposition ~200°C), where the phenyl group introduces strain.
Research Findings and Industrial Relevance
Recent studies highlight the compound’s utility in:
Pharmaceutical Intermediates : Its stability under acidic conditions makes it preferable to 1-Bromo-7-chlorodibenzo[b,d]furan in synthesizing kinase inhibitors.
Liquid Crystals : The dipole moment from asymmetric halogenation (Cl at C1, F at C6) enables applications in liquid crystal displays, unlike symmetrically substituted analogs.
Biological Activity
1-Chloro-6-fluorodibenzo[b,d]furan is a synthetic organic compound with a molecular formula of C₁₂H₈ClF and a molecular weight of approximately 220.63 g/mol. Its unique structure, characterized by the presence of chlorine and fluorine substituents, suggests potential biological activity that warrants detailed investigation.
Chemical Structure and Properties
The compound features a dibenzo[b,d]furan backbone, which is modified by halogen substitutions at the 1 and 6 positions. This specific arrangement may influence its chemical reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and material science.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClF |
| Molecular Weight | 220.63 g/mol |
| Structure | Dibenzo[b,d]furan with Cl and F substitutions |
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to 1-chloro-6-fluorodibenzo[b,d]furan exhibit a range of biological activities, including:
- Antimicrobial Properties : Initial tests suggest that this compound may inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential pathways through which the compound may modulate inflammatory responses.
- Anticancer Activity : Some analogs have shown promise in inhibiting cancer cell proliferation, suggesting that 1-chloro-6-fluorodibenzo[b,d]furan could possess similar properties.
The exact mechanisms through which 1-chloro-6-fluorodibenzo[b,d]furan exerts its biological effects are still under investigation. However, it is hypothesized that the halogen substituents play a crucial role in modulating interactions with biological targets such as receptors and enzymes.
Case Studies
-
Antimicrobial Activity Study :
- A recent study evaluated the antimicrobial efficacy of various dibenzofuran derivatives, including 1-chloro-6-fluorodibenzo[b,d]furan. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Anti-inflammatory Mechanism Investigation :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential pathway for therapeutic use in inflammatory diseases.
-
Anticancer Screening :
- A screening against several cancer cell lines revealed that 1-chloro-6-fluorodibenzo[b,d]furan exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7), with an IC50 value of 15 µM.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-chloro-6-fluorodibenzo[b,d]furan, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-Chloro-4-fluorodibenzo[b,d]furan | Cl at position 1, F at position 4 | Moderate antimicrobial activity |
| 1-Bromo-4-fluorodibenzo[b,d]furan | Br at position 1, F at position 4 | Higher cytotoxicity in cancer studies |
| 1-Chloro-4-methyldibenzo[b,d]furan | Cl at position 1, methyl group at position 4 | Limited bioactivity reported |
Future Research Directions
Ongoing research aims to clarify the biological mechanisms of action for 1-chloro-6-fluorodibenzo[b,d]furan and explore its therapeutic potential further. Key areas for future investigation include:
- In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Target Identification : Elucidating specific molecular targets involved in its biological activity.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
